4-(3-Bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
CAS No.: 1354920-53-8
Cat. No.: VC11698316
Molecular Formula: C14H10BrN3S
Molecular Weight: 332.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354920-53-8 |
|---|---|
| Molecular Formula | C14H10BrN3S |
| Molecular Weight | 332.22 g/mol |
| IUPAC Name | 4-(3-bromophenyl)-6-thiophen-2-ylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C14H10BrN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |
| Standard InChI Key | QSCRCKDDPXWFGM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CS3 |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substitutions include:
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3-Bromophenyl group: A bromine atom at the meta position of the phenyl ring, influencing electronic effects and steric interactions.
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Thiophen-2-yl group: A sulfur-containing heterocycle at position 6, enhancing π-conjugation and potential binding affinity.
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Amino group: At position 2, enabling hydrogen bonding and nucleophilic reactivity.
The molecular formula is C₁₄H₁₀BrN₃S, with a molecular weight of 332.22 g/mol (inferred from the 4-bromo analog).
Table 1: Comparative Structural Data for Bromophenyl Pyrimidine Analogs
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis route exists in the literature, analogous compounds suggest a multi-step approach:
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Formation of pyrimidine core: Condensation of thiourea with β-diketones or β-keto esters under acidic conditions.
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Suzuki-Miyaura coupling: Introduction of the 3-bromophenyl group via palladium-catalyzed cross-coupling.
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Schiff base formation: Reaction with thiophene-2-carbaldehyde, as demonstrated in .
Spectroscopic Characterization
Key spectral features (extrapolated from and):
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¹H NMR:
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Thiophene protons: δ 7.20–7.80 ppm (multiplet).
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Aromatic protons (pyrimidine): δ 8.10–8.50 ppm.
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Amino group: δ 5.90–6.20 ppm (broad singlet).
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¹³C NMR:
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Pyrimidine C-2: ~158 ppm (deshielded due to amino group).
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Thiophene C-2: ~127 ppm.
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FT-IR:
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N–H stretch: ~3350 cm⁻¹.
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C–Br stretch: ~560 cm⁻¹.
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Electronic and Reactivity Profiles
Density Functional Theory (DFT) Insights
Computational studies on related imidazo[1,2-a]pyrimidines reveal:
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HOMO-LUMO gap: ~3.2 eV, indicating moderate reactivity and stability.
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Molecular Electrostatic Potential (MEP):
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Nucleophilic sites localized at nitrogen atoms (N-2, N-7).
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Electrophilic regions near bromine and thiophene sulfur.
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Table 2: Frontier Molecular Orbital (FMO) Parameters (Predicted)
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -5.82 |
| LUMO Energy (eV) | -2.60 |
| ΔE (eV) | 3.22 |
| Global Electrophilicity (ω) | 1.45 eV |
Toxicity and ADMET Profiles
Predicted using SwissADME and ProtoQSAR:
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Absorption: High gastrointestinal permeability (LogP ~2.4).
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CYP450 Inhibition: Moderate risk of inhibiting CYP3A4.
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Mutagenicity: Negative (Ames test prediction).
Industrial and Regulatory Considerations
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